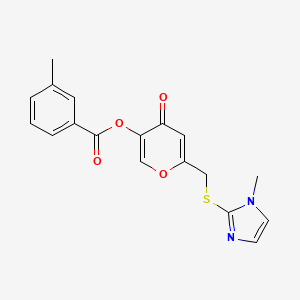

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate, also known as MIPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. MIPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- N-Heterocyclic Carbene (NHC) Complexes : Imidazole derivatives, such as N-heterocyclic carbenes, have been explored for their catalytic applications, including transesterification and acylation reactions. These compounds serve as efficient catalysts due to their unique electronic and structural properties (Grasa, Kissling, & Nolan, 2002).

- Heterocyclic Assemblies Synthesis : Research has demonstrated the synthesis of fused heterocyclic assemblies from imidazole derivatives, revealing their potential in creating novel organic compounds with specific properties. These syntheses are controlled by varying reaction parameters such as water content (Martynovskaya et al., 2022).

- Imidazo[1,5-a]pyrazine Derivatives : Studies on imidazo[1,5-a]pyrazine derivatives have led to regioselective metalation strategies, producing a range of functionalized compounds. These findings underscore the versatility of imidazole-based compounds in synthesizing complex molecules (Board et al., 2009).

Applications in Material Science

- Ferroelectricity and Antiferroelectricity : Imidazole units have been found to contribute to ferroelectricity and antiferroelectricity in benzimidazoles. This property is due to the amphoteric nature of imidazole, enabling electric polarity bistability through proton tautomerization, offering potential applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Synthesis of Polyfunctionally Substituted Derivatives

- Heterocyclic Derivatives : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized to synthesize a variety of heterocyclic derivatives, including pyran, pyridine, and pyridazine compounds. These transformations highlight the potential for imidazole derivatives in creating biologically active molecules (Mohareb et al., 2004).

Propiedades

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-12-4-3-5-13(8-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-6-7-20(18)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSCSJZPXKLAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2945357.png)

![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2945358.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)

![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)